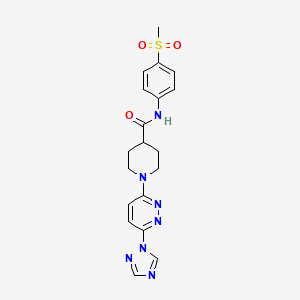![molecular formula C17H16N4O3S B2997788 N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034240-63-4](/img/structure/B2997788.png)
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The research into N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and similar compounds has primarily focused on their synthesis, chemical properties, and potential applications in various fields. One key area of study has been the development of novel methods for the preparation of N-hydroxyazoles, which are crucial intermediates in the synthesis of complex organic molecules including imidazole derivatives (Begtrup & Vedsø, 1995). Furthermore, studies have explored the synthesis and antimicrobial screening of imidazolidine derivatives of isonicotinamide, which have shown significant activity against bacterial, fungal, and mycobacterium strains (Patel, Paliwal, & Bhandari, 2017).
Potential Biological Applications
The exploration of the biological applications of related compounds includes their potential as xanthine oxidase (XO) inhibitors, which are important for developing treatments for diseases such as gout and hyperuricemia. A study on N-phenylisonicotinamide derivatives has revealed promising XO inhibitors, demonstrating the potential for structural optimization to enhance biological activity (Zhang et al., 2019).
Antimicrobial and Antitubercular Activity
Further investigations have highlighted the antimicrobial and antitubercular activity of isonicotinamide derivatives. The synthesis of a new series of N-(2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives has been evaluated for their antibacterial and antitubercular effects, showcasing their potential in addressing resistant microbial strains (Patel, Paliwal, & Bhandari, 2017).
Chemical Reactions and Mechanisms
The study of the thermolysis of N-arylnicotinamide oximes has provided insights into the mechanisms of chemical reactions leading to the formation of benzimidazoles and other products, indicating the versatility of these compounds in synthetic chemistry (Gaber, Muathen, & Taib, 2012). This research underscores the potential of this compound and related molecules in the synthesis of novel organic compounds with varied applications.
properties
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-16(19-11-1-2-13-14(8-11)21-17(23)20-13)10-3-5-18-15(7-10)24-12-4-6-25-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKOYGCBDIXJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)


![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)


![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)




